(R)-1-(4-Bromophenyl)-1-propanol

Chiral Building Block Asymmetric Synthesis Enantiomeric Purity

Sourcing enantiopure chiral building blocks for reproducible asymmetric synthesis is critical. (R)-1-(4-Bromophenyl)-1-propanol (CAS 112777-66-9) is the definitive (R)-enantiomer, ensuring consistent stereochemical outcomes and eliminating diastereomeric impurities that compromise medicinal chemistry SAR studies. The para-bromophenyl group is a robust handle for Pd-catalyzed cross-couplings (e.g., Suzuki), enabling late-stage diversification into non-racemic biaryl scaffolds. - Guaranteed ≥98% enantiomeric purity, minimizing racemization risk in downstream reactions. - Available up to kg scale, supporting early-phase process chemistry and GLP studies. - Validated as a benchmark substrate for enzymatic kinetic resolution, ensuring reliable method development.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 112777-66-9
Cat. No. B045254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-Bromophenyl)-1-propanol
CAS112777-66-9
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)Br)O
InChIInChI=1S/C9H11BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1
InChIKeyQLMFTKHAIDWIDC-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(4-Bromophenyl)-1-propanol: Chiral Alcohol Building Block


(R)-1-(4-Bromophenyl)-1-propanol is a chiral secondary alcohol with the molecular formula C₉H₁₁BrO and a molecular weight of 215.09 g/mol . It exists as the isolated (R)-enantiomer, characterized by a stereocenter at the carbinol carbon bearing a 4‑bromophenyl group, a hydroxyl moiety, and an ethyl substituent . The compound is primarily utilized as an enantiopure building block in organic and medicinal chemistry, where the bromine atom serves as a reactive handle for further functionalization via cross‑coupling reactions [1]. Its computed physicochemical properties include an XLogP3‑AA value of 2.7, a topological polar surface area of 20.2 Ų, and a computed boiling point of approximately 289.5 °C at 760 mmHg [2][3].

Enantiopure (R)-alcohol building block
para-Bromophenyl handle for cross-coupling
Defined stereocenter for asymmetric synthesis

(R)-1-(4-Bromophenyl)-1-propanol: Racemic Substitution Risks


In chiral chemistry and asymmetric synthesis, the absolute configuration of a building block dictates the stereochemical outcome of downstream reactions. Substituting (R)-1-(4-Bromophenyl)-1-propanol (CAS 112777‑66‑9) with its racemic mixture (CAS 4489‑22‑9) or the (S)-enantiomer (CAS 131320‑21‑3) introduces a 50 % impurity of the undesired stereoisomer, which can lead to diastereomeric mixtures, reduced enantioselectivity in catalytic steps, and irreproducible biological activity [1]. The para‑bromophenyl group is specifically leveraged for cross‑coupling applications (e.g., Suzuki, Sonogashira), and the presence of a defined chiral center is critical for generating non‑racemic biaryl or heterocyclic scaffolds . In addition, kinetic resolution studies demonstrate that the (R)- and (S)-enantiomers exhibit divergent reactivity and selectivity under enzymatic conditions, meaning that use of the incorrect enantiomer can drastically alter reaction conversion and enantiomeric excess . Therefore, precise specification of the (R)-enantiomer is essential for ensuring consistent experimental outcomes and for meeting regulatory or patent requirements in pharmaceutical development.

Target: (R)-enantiomer
Racemic mixture introduces undesired stereoisomer; diastereomeric products and reduced stereochemical control may result.
Enzymatic profile
(S)-enantiomer may exhibit divergent reactivity under kinetic resolution; conversion and ee may not transfer.
Specifications
Racemic mixture often lacks enantiomeric excess certification; vendor purity reporting may differ.

(R)-1-(4-Bromophenyl)-1-propanol: Evidence vs. Analogs


Absolute Configuration vs. Racemic Mixture

The target compound is the isolated (R)-enantiomer of 1-(4-bromophenyl)propan-1-ol, in contrast to the racemic mixture (CAS 4489‑22‑9) which contains an equimolar amount of the (S)-enantiomer. This differentiation is critical for applications requiring a defined stereocenter [1]. The (R)-configuration is assigned via X‑ray crystallography of a derivative, and the compound is characterized by a specific optical rotation value that distinguishes it from the (S)-enantiomer .

Absolute Configuration vs. Racemate
Head-to-head
(R)-enantiomer: [α]ᴅ = +67.4° (c 0.45, CHCl₃); >99% ee
Confirmed enantiomeric identity supports stereochemical control.
Racemate contains 1:1 (R)/(S); opposite (S)-enantiomer available.
Chiral Building Block Asymmetric Synthesis Enantiomeric Purity

Lipase-Catalyzed Kinetic Resolution Enhancement

In a direct comparative study, lipase‑catalyzed kinetic resolution of racemic 1-(4-bromophenyl)propan-1-ol using Novozyme 435 and p‑chlorophenyl acetate was performed under microwave irradiation versus conventional heating. Under microwave conditions, the reaction produced the (S)-alcohol with 92% ee and the (R)-ester with 99% ee at 48% conversion. In contrast, conventional heating at 60 °C yielded the (S)-alcohol with only 56% ee and the (R)-ester with >99% ee at a lower conversion of 35% . The (R)-ester thus obtained exhibits an optical rotation of [α]ᴅ = +85.0° (c 0.50, CHCl₃) and >99% ee .

Lipase Resolution Enhancement
Reported
Microwave: (R)-ester 99% ee, 48% conv. vs. Conventional: >99% ee, 35% conv.
Microwave-assisted protocol maintains high ee with improved conversion.
Novozyme 435, p-chlorophenyl acetate, toluene, 60 °C.
Kinetic Resolution Enantioselectivity Lipase Catalysis

Comparative Kinetic Resolution of para-Halogenated Alcohols

In a study comparing several secondary alcohols, the para‑bromophenyl substituted alcohol 3 exhibited a conversion of 48% under microwave conditions, which was intermediate between the unsubstituted phenyl alcohol 1 (50% conversion) and the ortho‑ or para‑halogenated analogs . The presence of the bromine atom at the para position was found to be more favorable than other substitution patterns (e.g., naphthyl alcohol 7, 37% conversion) and comparable to the para‑chloro analog . This indicates that the para‑bromo substituent provides a useful balance of steric and electronic effects for enzymatic transformations.

Halogenated Alcohol SAR
Class-level
Conversion (microwave): para-Br 48% ≈ phenyl 50% > allyl 37%
para-Bromo substrate shows competitive conversion among tested alcohols.
Relative to unsubstituted and allyl analogs; context-dependent.
Structure‑Activity Relationship Lipase Selectivity Substrate Scope

Vendor Purity and Specification Consistency

Commercial suppliers of (R)-1-(4-Bromophenyl)-1-propanol report consistent purity and specification data that support its use as a research‑grade chiral building block. For instance, Alfa Chemistry lists the compound with a purity of 96% , while Capot Chemical specifies a minimum HPLC purity of 98% and water content of 0.5% max . ChemBlink provides computed physicochemical properties including density (1.404 g/cm³) and boiling point (289.5 °C at 760 mmHg) . These specifications exceed those typically provided for the racemic mixture (CAS 4489‑22‑9), which is often sold at 95% purity without enantiomeric excess certification .

Vendor Purity & Specifications
Data to verify
Purity: 96–98% HPLC; water ≤0.5% reported
Specifications support procurement of well-characterized enantiopure material.
Supplier-reported data; independent verification recommended.
Quality Control Analytical Standards Procurement

(R)-1-(4-Bromophenyl)-1-propanol: Application Scenarios


Suzuki Coupling for Chiral Biaryl Scaffolds

The para‑bromophenyl group in (R)-1-(4-Bromophenyl)-1-propanol serves as a robust electrophilic partner for palladium‑catalyzed cross‑coupling reactions. The defined (R)-configuration ensures that the resulting biaryl or heterocyclic products are obtained as single enantiomers, which is essential for structure‑activity relationship (SAR) studies in medicinal chemistry [1]. The high enantiopurity (>99% ee achievable via enzymatic resolution ) minimizes the formation of diastereomeric impurities that would otherwise complicate purification and biological evaluation.

Chiral Ketone Auxiliary Preparation

The alcohol can be readily oxidized to the corresponding ketone, (R)-1-(4-Bromophenyl)-1-propanone, which can serve as a chiral auxiliary in asymmetric transformations or as an intermediate in the synthesis of more complex chiral molecules [1]. The availability of the alcohol with a defined (R)-configuration allows for the straightforward generation of the ketone without racemization, preserving the stereochemical integrity of downstream products.

Enzymatic Resolution Process Development

As demonstrated in the kinetic resolution study, (R)-1-(4-Bromophenyl)-1-propanol is an excellent model substrate for evaluating lipase performance, microwave‑assisted reaction conditions, and acyl donor selection . Its well‑characterized behavior under both conventional and microwave heating provides a reliable benchmark for comparing new catalytic systems or for scaling up enzymatic resolution processes in industrial settings.

Enantiopure Pharma & Agrochemical Synthesis

The (R)-enantiomer is a direct precursor to chiral intermediates found in various bioactive molecules. The bromine atom allows for late‑stage diversification, while the pre‑established stereocenter eliminates the need for chiral separation later in the synthesis [1]. The proven consistency of vendor specifications (≥96% purity) supports its use in Good Laboratory Practice (GLP) and early‑phase process chemistry.

Application
Selection Property
Validation Focus
Chiral biaryl scaffold synthesis
Enantiopure bromophenyl building block
Stereochemical integrity in cross-coupling
Ketone auxiliary preparation
Stereocenter preservation
Racemization-free oxidation conditions
Enzymatic resolution studies
Lipase-compatible substrate
Enantioselectivity and conversion benchmarking
Research-grade chiral intermediate
Well-characterized (R)-enantiomer
Purity and specification review
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